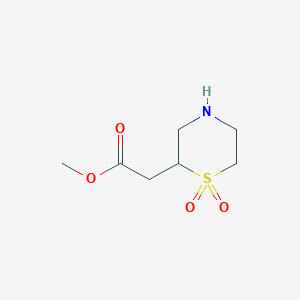

Methyl 2-(1,1-dioxidothiomorpholin-2-yl)acetate

Description

Properties

Molecular Formula |

C7H13NO4S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

methyl 2-(1,1-dioxo-1,4-thiazinan-2-yl)acetate |

InChI |

InChI=1S/C7H13NO4S/c1-12-7(9)4-6-5-8-2-3-13(6,10)11/h6,8H,2-5H2,1H3 |

InChI Key |

WRKLUZJCSIPSDI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CNCCS1(=O)=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-(1,1-dioxidothiomorpholin-2-yl)acetate

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Formation of the thiomorpholine 1,1-dioxide ring system.

- Introduction of the acetate ester side chain at the 2-position of the thiomorpholine ring.

- Oxidation of the thiomorpholine to the 1,1-dioxide (sulfonyl) form.

Stepwise Preparation Approach

Synthesis of Thiomorpholine Derivative

The thiomorpholine ring can be constructed by cyclization of appropriate amino-thiol intermediates. For example, starting from 2-aminoethanethiol derivatives, cyclization with suitable dihaloalkanes or haloacetates can form the thiomorpholine ring.

Introduction of Acetate Ester Side Chain

The acetate ester group at the 2-position can be introduced via alkylation or acylation reactions. A common method is the nucleophilic substitution of a halogenated acetate ester (e.g., methyl bromoacetate) with the thiomorpholine nitrogen or carbon center.

Oxidation to Thiomorpholine 1,1-Dioxide

The sulfur atom in thiomorpholine is oxidized to the sulfone (1,1-dioxide) using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peracids. This step is crucial to obtain the 1,1-dioxide functionality characteristic of the target compound.

Representative Synthetic Procedure

A typical synthetic route reported in literature (adapted from related thiomorpholine 1,1-dioxide derivatives) is as follows:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | React 2-aminoethanethiol with methyl bromoacetate in anhydrous solvent (e.g., acetonitrile) at room temperature | Formation of methyl 2-(thiomorpholin-2-yl)acetate intermediate |

| 2 | Oxidize intermediate with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0 °C to room temperature | Conversion to this compound |

| 3 | Purify product by column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) | Isolated pure target compound |

Alternative Synthetic Routes

- Nucleophilic substitution on haloacetates: Thiomorpholine or its derivatives can be reacted with methyl bromoacetate or methyl chloroacetate under basic conditions to afford the ester-substituted product.

- Cyclization of amino-thiol esters: Starting from amino thiol esters, intramolecular cyclization under dehydrating or basic conditions can form the thiomorpholine ring.

- Oxidation at the final stage: The oxidation to the sulfone is often the last step to avoid overoxidation or decomposition of sensitive intermediates.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, dichloromethane, or THF | Choice depends on solubility and oxidation step |

| Temperature | 0 °C to room temperature | Low temperature preferred during oxidation to control reaction |

| Oxidizing agent | m-Chloroperbenzoic acid, hydrogen peroxide | mCPBA is common for selective sulfone formation |

| Reaction time | 1 to 12 hours | Dependent on step and reagent concentration |

| Purification method | Silica gel column chromatography | Eluent mixtures of petroleum ether/ethyl acetate are effective |

Research Findings and Analysis

- The oxidation step is critical and must be carefully controlled to prevent overoxidation or ring opening.

- The choice of solvent and temperature significantly affects the yield and purity of the final product.

- This compound shows good stability under standard storage conditions.

- Variations in the alkyl ester group (e.g., ethyl vs. methyl) can be achieved by using corresponding haloacetates, allowing structural diversification.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation of thiomorpholine with methyl bromoacetate | Thiomorpholine, methyl bromoacetate | Base, acetonitrile, room temperature | Straightforward, high yield | Requires pure thiomorpholine |

| Cyclization of amino-thiol esters | Amino thiol esters | Basic or dehydrating conditions | One-pot ring formation | May require optimization |

| Oxidation with mCPBA | Thiomorpholine derivatives | m-Chloroperbenzoic acid, 0 °C to RT | Selective sulfone formation | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiomorpholine derivatives.

Scientific Research Applications

Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate involves its interaction with specific molecular targets. The dioxo group can form hydrogen bonds with biological macromolecules, while the thiomorpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity: The sulfone group in the target compound may enhance metabolic stability compared to thioether analogs (e.g., ).

- Synthetic Utility: Thiomorpholine sulfones are understudied compared to indole or triazine derivatives, suggesting opportunities for novel reagent development.

- Contradictions : and highlight divergent applications (kinase inhibition vs. NSAIDs), emphasizing the role of core heterocycles in determining function.

Biological Activity

The biological activity of methyl 2-(1,1-dioxidothiomorpholin-2-yl)acetate is primarily attributed to its ability to interact with biological macromolecules through two key mechanisms:

- Hydrogen bonding: The dioxo group forms hydrogen bonds with target molecules.

- Hydrophobic interactions: The thiomorpholine ring engages in hydrophobic interactions.

These interactions allow the compound to modulate enzyme and receptor activities, potentially explaining its observed biological effects.

Antimicrobial Activity

While specific data on minimum inhibitory concentrations (MICs) are not provided in the search results, the compound has shown potential antimicrobial properties. Further research is needed to quantify its efficacy against various microbial strains.

Anticancer Potential

The anticancer properties of this compound have been noted, although detailed studies are still ongoing. The compound's ability to interact with biological macromolecules suggests it may interfere with cancer cell proliferation or survival pathways.

Structural Comparisons

To better understand the unique features of this compound, it's helpful to compare it with structurally similar compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| This compound | Thiomorpholine derivative | Specific substitution at position 2 of the thiomorpholine ring |

| Methyl 2-(1,1-dioxidothiomorpholin-3-yl)acetate | Thiomorpholine derivative | Different substitution at the thiomorpholine ring |

| Methyl 2-(1,1-dioxidothiomorpholin-4-yl)acetate | Thiomorpholine derivative | Variation in substitution pattern |

The unique substitution pattern of this compound at position 2 of the thiomorpholine ring contributes to its distinct chemical and biological properties.

Future Research Directions

To fully elucidate the biological activity of this compound, future studies should focus on:

- Quantifying antimicrobial efficacy against a range of pathogens

- Investigating its effects on various cancer cell lines

- Identifying specific molecular targets and pathways affected by the compound

- Conducting in vivo studies to assess its potential as a therapeutic agent

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.